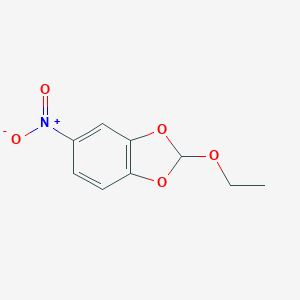

2-Ethoxy-5-nitro-1,3-benzodioxole

Description

2-Ethoxy-5-nitro-1,3-benzodioxole is a benzodioxole derivative characterized by a fused dioxole ring system (1,3-benzodioxole) with two substituents: an ethoxy group (-OCH₂CH₃) at position 2 and a nitro group (-NO₂) at position 5. The ethoxy group contributes electron-donating effects via resonance, while the nitro group acts as a strong electron-withdrawing substituent.

Properties

CAS No. |

148899-12-1 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-ethoxy-5-nitro-1,3-benzodioxole |

InChI |

InChI=1S/C9H9NO5/c1-2-13-9-14-7-4-3-6(10(11)12)5-8(7)15-9/h3-5,9H,2H2,1H3 |

InChI Key |

GLMKKKBIDLCDGJ-UHFFFAOYSA-N |

SMILES |

CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Synonyms |

1,3-Benzodioxole,2-ethoxy-5-nitro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperonyl Butoxide (5-[2-(2-Butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole)

- Substituents : A long polyether chain at position 5 and a propyl group at position 6.

- Key Properties : High molecular weight (338.44 g/mol), lipophilic due to branched ether chains, and stable in formulations .

- Applications : Widely used as a synergist for pyrethroid insecticides, enhancing their efficacy by inhibiting detoxifying enzymes in insects .

- Comparison : The ethoxy group in 2-Ethoxy-5-nitro-1,3-benzodioxole is simpler and less lipophilic than piperonyl butoxide’s polyether chain. The nitro group in the target compound may confer reactivity distinct from piperonyl butoxide’s inert synergist role.

5-Bromo-6-nitro-1,3-benzodioxole

- Substituents : Bromine at position 5 and nitro at position 6.

- Key Properties : Molecular weight 246.01 g/mol, moderate lipophilicity (XLogP3 = 2.3), and high hydrogen bond acceptor count (4) .

- Applications: Potential use in synthetic chemistry due to bromine’s leaving-group capability.

- Comparison: The nitro group at position 5 (vs. Ethoxy’s electron-donating nature contrasts with bromine’s electron-withdrawing effects.

4,7-Dimethoxy-5-methyl-1,3-benzodioxole (SY-1)

- Substituents : Methoxy groups at positions 4 and 7, methyl at position 5.

- Applications : Studied for medicinal properties, including anti-inflammatory or anticancer effects.

- Comparison : The ethoxy and nitro groups in 2-Ethoxy-5-nitro-1,3-benzodioxole may reduce natural bioavailability compared to SY-1’s methoxy groups, but enhance synthetic versatility for electrophilic reactions.

Benzyl-1,3-benzodioxole (BBD)

- Substituents : Benzyl group attached to the dioxole ring.

- Key Properties : Acts as a chemosterilant in pest control, disrupting insect juvenile hormone biosynthesis .

- Comparison : The steric bulk of BBD’s benzyl group contrasts with the smaller ethoxy and nitro substituents in the target compound. This difference may influence interactions with biological targets, such as enzymes or receptors.

5-(Oxiran-2-yl)-2H-1,3-benzodioxole

- Substituents : Epoxide (oxirane) group at position 5.

- Key Properties : High reactivity due to epoxide ring strain, promoting nucleophilic attack. Solubility influenced by polar epoxide .

- Comparison : The nitro group in 2-Ethoxy-5-nitro-1,3-benzodioxole provides electron-withdrawing effects rather than the epoxide’s electrophilic reactivity. This distinction could direct the target compound toward substitution reactions rather than ring-opening pathways.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: The ethoxy group at position 2 in 2-Ethoxy-5-nitro-1,3-benzodioxole donates electrons via resonance, while the nitro group at position 5 withdraws electrons.

- Positional Influence : The nitro group’s placement at position 5 (vs. 6 in 5-Bromo-6-nitro-1,3-benzodioxole) may direct electrophilic attacks to specific ring positions, a critical factor in synthetic pathways .

- Biological Relevance : While piperonyl butoxide and BBD are used in agriculture, the target compound’s nitro group could lend itself to pharmaceutical applications, such as nitro-containing antibiotics or antiparasitics, though toxicity studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.